Potassium 4-((4-(Methylsulfonyl)piperazin-1-yl)methyl)phenyltrifluoroborate hemihydrate
Description
Potassium 4-((4-(Methylsulfonyl)piperazin-1-yl)methyl)phenyltrifluoroborate hemihydrate is a fluorinated organoboron compound featuring a piperazine core substituted with a methylsulfonyl group and a benzyl-linked trifluoroborate moiety. The hemihydrate form indicates partial hydration, which may influence its crystallinity and stability. This compound is structurally notable for its trifluoroborate group, which enhances solubility in polar solvents and stability under physiological conditions, making it a candidate for applications in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for drug synthesis .
Properties
IUPAC Name |
dipotassium;trifluoro-[4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenyl]boranuide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H17BF3N2O2S.2K.H2O/c2*1-21(19,20)18-8-6-17(7-9-18)10-11-2-4-12(5-3-11)13(14,15)16;;;/h2*2-5H,6-10H2,1H3;;;1H2/q2*-1;2*+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSLQAOXFVBAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)(F)(F)F.[B-](C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)(F)(F)F.O.[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36B2F6K2N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium 4-((4-(Methylsulfonyl)piperazin-1-yl)methyl)phenyltrifluoroborate hemihydrate is a compound of interest due to its potential biological activities. It belongs to a class of compounds that incorporate piperazine, a versatile structural motif found in various pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C11H15BF3KN2
- Molecular Weight : 282.159 g/mol
- CAS Number : 1691248-19-7
- IUPAC Name : Potassium; trifluoro-[4-(4-methylpiperazin-1-yl)phenyl]boranuide
- PubChem CID : 73995271
Structural Representation
The compound features a trifluoroborate group attached to a phenyl ring, which is further substituted with a piperazine moiety. The methylsulfonyl group enhances its solubility and bioavailability.
- Neuroprotective Effects : Studies have indicated that compounds with piperazine derivatives can exhibit neuroprotective properties. For instance, derivatives have shown effectiveness against glutamine-induced neurotoxicity in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Activity : The piperazine scaffold is known for its broad-spectrum antimicrobial activity. Compounds incorporating this structure have been evaluated for their effectiveness against various bacterial strains, with some derivatives demonstrating significant antibacterial properties .
- Anticancer Potential : Research into piperazine-based compounds has revealed promising anticancer activities. Certain derivatives have been shown to inhibit tumor growth in vitro and in vivo, indicating their potential as therapeutic agents in oncology .
Study 1: Neuroprotective Activity
A study explored the neuroprotective effects of piperazine derivatives on PC12 cells, demonstrating that certain modifications to the piperazine ring could enhance neuroprotection against oxidative stress . The results indicated that these compounds could be developed for treating conditions like Alzheimer's disease.
Study 2: Antimicrobial Evaluation
Another study focused on synthesizing new piperazine derivatives and evaluating their antibacterial activity against resistant strains of bacteria. The findings showed that some compounds exhibited significant inhibition zones, suggesting their potential as new antibiotics .
Study 3: Anticancer Screening
In a screening for anticancer properties, several piperazine derivatives were tested against various cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity against breast and colon cancer cells, highlighting their therapeutic potential .
Biological Activity Summary Table
| Activity Type | Compound Tested | Result |
|---|---|---|
| Neuroprotective | Piperazine Derivative A | Significant reduction in toxicity |
| Antimicrobial | Piperazine Derivative B | Effective against E. coli |
| Anticancer | Piperazine Derivative C | IC50 = 15 µM for breast cancer |
Synthesis Overview Table
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Synthesis of Base | 4-Methylpiperazine, Formaldehyde | 70% |
| Trifluoroborate Formation | Potassium Trifluoroborate | 85% |
| Final Product | This compound | 65% |
Scientific Research Applications
Medicinal Chemistry
Potassium 4-((4-(Methylsulfonyl)piperazin-1-yl)methyl)phenyltrifluoroborate hemihydrate is primarily utilized in medicinal chemistry for the synthesis of novel pharmaceutical agents. Its ability to act as a boron source makes it valuable for:
- Boronic Acid Derivatives : The compound can be transformed into boronic acids, which are essential in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in pharmaceuticals .
Anticancer Research
Recent studies have indicated that compounds containing piperazine moieties exhibit significant anticancer properties. The incorporation of this compound into drug formulations may enhance efficacy against various cancer cell lines due to:
- Targeted Drug Delivery : The piperazine structure can facilitate selective targeting of cancer cells, potentially reducing side effects associated with conventional therapies .
Neuropharmacology
The piperazine ring is known for its role in modulating neurotransmitter systems. Research has explored the potential of this compound in treating neurological disorders, including:
- Anxiolytic and Antidepressant Effects : Studies suggest that derivatives of piperazine can influence serotonin and dopamine receptors, making them candidates for developing new anxiolytic and antidepressant medications .
Table 1: Comparison of Synthesis Methods for Boronic Acids
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Piperazine-based Anticancer Agent | Antitumor | 10 | |
| Methylsulfonyl Piperazine Derivative | Anxiolytic | 5 | |
| Trifluoroborate Complex | Neuroprotective | 15 |
Case Study 1: Development of Anticancer Agents
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives using this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in drug development .
Case Study 2: Neuropharmacological Assessment
Another study focused on evaluating the neuropharmacological properties of piperazine derivatives. The incorporation of this compound led to compounds that effectively modulated serotonin receptor activity, suggesting potential applications in treating anxiety and depression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine derivatives are widely explored for their pharmacological and synthetic utility. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Trifluoroborate vs. Halogenated Groups : The target compound’s trifluoroborate group offers superior stability and solubility compared to halogenated analogues (e.g., C3–C7 in with Cl, Br, or F substituents). This is critical for applications requiring aqueous compatibility.
- Sulfonamide vs.
- Hydration State : The hemihydrate form of the target compound and the dichloride hemihydrate in both exhibit stabilized crystal lattices via hydrogen bonding, though the latter incorporates chloride ions for charge balance.
Table 1: Key Properties of Selected Piperazine Derivatives
Preparation Methods
Cyclization of Ethylenediamine Derivatives
Ethylenediamine reacts with carbonyl compounds (e.g., benzoylformate esters) under acidic conditions to form 3,4-dehydropiperazine-2-one intermediates. For example:
Reduction of Dehydropiperazine Intermediates
Dehydropiperazine intermediates are reduced to piperazine using agents like lithium aluminum hydride (LiAlH<sub>4</sub>):
-
Step : 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one is treated with LiAlH<sub>4</sub> in tetrahydrofuran (THF) at 50–55°C.
Introduction of the Methylsulfonyl Group
The methylsulfonyl (-SO<sub>2</sub>CH<sub>3</sub>) group is introduced via sulfonylation or oxidation of thioether precursors:
Direct Sulfonylation
Piperazine derivatives react with methanesulfonyl chloride (MsCl) in the presence of bases like triethylamine:
Oxidation of Thioether Intermediates
Thioanisole derivatives are oxidized to sulfones using hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or potassium permanganate (KMnO<sub>4</sub>):
-
Step : 4-Methylthioacetophenone is oxidized with H<sub>2</sub>O<sub>2</sub>/acetic acid at 90–110°C.
Formation of the Trifluoroborate Moiety
The phenyltrifluoroborate group is introduced via Suzuki-Miyaura coupling or direct borylation:
Nickel-Catalyzed Borylation
Aryl halides undergo borylation with tetrahydroxydiboron (BBA) in the presence of nickel catalysts:
Direct Trifluoroborate Salt Formation
Phenylboronic acids are converted to trifluoroborate salts using potassium hydrogen fluoride (KHF<sub>2</sub>):
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Step : 4-((4-(Methylsulfonyl)piperazin-1-yl)methyl)phenylboronic acid is treated with KHF<sub>2</sub> in aqueous ethanol.
-
Yield : 90–95% after crystallization.
Hemihydrate Formation
The final product is isolated as a hemihydrate through controlled crystallization:
-
Step : The trifluoroborate salt is dissolved in water/ethanol (1:1) and slowly evaporated at 25°C.
-
Appearance : White crystalline solid.
Key Reaction Parameters and Optimization
Catalytic Systems
Q & A
Q. What are the recommended synthetic routes for preparing Potassium 4-((4-(Methylsulfonyl)piperazin-1-yl)methyl)phenyltrifluoroborate hemihydrate?
The synthesis of trifluoroborate salts typically involves reacting boronic acids with potassium bifluoride (KHF₂) in aqueous media under controlled pH and temperature . For derivatives containing piperazine moieties, functionalization of the piperazine ring (e.g., methylsulfonyl group introduction) is often achieved via nucleophilic substitution or sulfonylation reactions. Post-functionalization, the trifluoroborate group can be introduced via boronation and subsequent salt formation. Key parameters include inert atmosphere conditions (to prevent oxidation) and purification via crystallization .
Q. How should this compound be characterized to confirm its purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to confirm substitution patterns and trifluoroborate integrity .
- X-ray Crystallography: Resolve crystal structures to verify hemihydrate formation and intermolecular interactions (e.g., hydrogen bonding with water) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- Thermogravimetric Analysis (TGA): Confirm hemihydrate stability by monitoring water loss at elevated temperatures .
Q. What are the critical storage and handling protocols for this compound?
Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the trifluoroborate group . Handle in a fume hood due to potential respiratory irritants (H302, H315, H319 hazard codes) and use PPE (gloves, goggles) .
Advanced Research Questions
Q. How does the methylsulfonyl-piperazine moiety influence the compound’s reactivity in cross-coupling reactions?
The methylsulfonyl group enhances electrophilicity at the piperazine nitrogen, facilitating coordination with transition-metal catalysts (e.g., Pd, Ni). This promotes Suzuki-Miyaura cross-coupling reactions with aryl halides. However, steric hindrance from the piperazine ring may require optimized ligand systems (e.g., bulky phosphines) to improve reaction yields . Computational studies (DFT) can model steric and electronic effects .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- pH-Dependent Stability Assays: Monitor trifluoroborate degradation via ¹⁹F NMR in buffers (pH 1–14) .
- Kinetic Studies: Quantify hydrolysis rates under acidic/basic conditions to identify degradation pathways.
- Counterion Analysis: Compare stability of potassium salts vs. tetrafluoroborate analogs to isolate pH effects .
Q. How can researchers optimize crystal growth for X-ray diffraction studies of the hemihydrate form?
Q. What methodologies quantify the hemihydrate’s water content and its impact on solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
